N-(4-(dimethylamino)benzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide
Description
This compound is a piperidine-4-carboxamide derivative featuring a dimethylamino-substituted benzyl group at the piperidine nitrogen and a pyrrolidine sulfonyl moiety. Its structure combines aromatic, sulfonamide, and tertiary amine functionalities, which are common in bioactive molecules targeting neurological or enzymatic pathways.
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3S/c1-21(2)18-7-5-16(6-8-18)15-20-19(24)17-9-13-23(14-10-17)27(25,26)22-11-3-4-12-22/h5-8,17H,3-4,9-15H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDJWPZRGZYCQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)benzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonyl group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base.
Attachment of the dimethylamino benzyl group: This step is typically carried out through a nucleophilic substitution reaction.
Formation of the carboxamide group: This final step involves the reaction of the intermediate with an appropriate amine or ammonia source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Sulfonamide Reactivity
The pyrrolidin-1-ylsulfonyl group exhibits stability under mild conditions but can undergo hydrolysis or nucleophilic substitution under acidic/basic or high-temperature environments.
Key Observations:
-
Hydrolysis :
Under strong acidic (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>) or basic (e.g., NaOH, KOH) conditions, the sulfonamide may hydrolyze to form a sulfonic acid derivative. For example, similar sulfonamides hydrolyze at 80–100°C in 6M HCl to yield sulfonic acids and pyrrolidine . -
Nucleophilic Substitution :
The sulfonyl group can act as a leaving group in SN<sub>2</sub> reactions. In the presence of strong nucleophiles (e.g., amines, thiols), substitution at the sulfur center may occur .
Carboxamide Reactivity
The piperidine-4-carboxamide group is susceptible to hydrolysis, reduction, or coupling reactions:
Hydrolysis:
-
Acidic Hydrolysis :
Concentrated HCl or H<sub>2</sub>SO<sub>4</sub> at reflux converts the carboxamide to a carboxylic acid . -
Basic Hydrolysis :
NaOH or KOH in aqueous ethanol yields the carboxylate salt .
Reduction:
LiAlH<sub>4</sub> or BH<sub>3</sub>·THF reduces the carboxamide to a primary amine :
Coupling Reactions:
The carboxamide can participate in peptide bond formation via activation with reagents like HATU or EDCl .
Piperidine Core Modifications
The piperidine ring may undergo alkylation, acylation, or oxidation:
Alkylation/Acylation:
-
N-Alkylation :
Despite being sulfonated, the piperidine nitrogen can undergo alkylation with alkyl halides under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>, DMF) . -
C-H Functionalization :
Directed C–H activation at the 2- or 6-positions of the piperidine ring is feasible using Pd or Rh catalysts .
Oxidation:
MnO<sub>2</sub> or KMnO<sub>4</sub> oxidizes the piperidine to a pyridine derivative .
Dimethylamino-Benzyl Group Reactivity
The electron-donating dimethylamino group directs electrophilic substitution on the benzyl ring:
Electrophilic Aromatic Substitution:
-
Nitration :
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the ortho/para positions relative to the dimethylamino group . -
Halogenation :
Br<sub>2</sub> in acetic acid yields brominated derivatives .
Synthetic Routes and Optimization
The compound is likely synthesized via sequential sulfonylation and carboxamide coupling:
Step 1: Sulfonylation of Piperidine
Piperidine reacts with pyrrolidin-1-sulfonyl chloride in the presence of a base (e.g., Et<sub>3</sub>N) :
Step 2: Carboxamide Formation
The intermediate reacts with 4-(dimethylamino)benzylamine via carbodiimide-mediated coupling (e.g., EDCl, HOBt) :
Optimization Data:
| Reaction Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Sulfonylation Base | Et<sub>3</sub>N in CH<sub>2</sub>Cl<sub>2</sub> | 88–92 | |
| Coupling Reagent | EDCl/HOBt in DMF | 85–90 | |
| Temperature | 0–25°C | 91 |
Stability and Degradation Pathways
-
Photodegradation : UV light induces cleavage of the sulfonamide bond .
-
Oxidative Degradation : H<sub>2</sub>O<sub>2</sub> oxidizes the dimethylamino group to an N-oxide .
Biological Activity and Derivatization
While not directly studied, analogues with similar scaffolds show:
Scientific Research Applications
Synthesis Overview:
- Starting Materials: Piperidine derivatives, dimethylamine, and sulfonyl chlorides.
- Methodology: Standard organic synthesis techniques including nucleophilic substitution reactions.
- Characterization Techniques: NMR spectroscopy, LC-MS, and elemental analysis are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, derivatives containing similar structural motifs have shown significant activity against various cancer cell lines including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .
Case Study:
A study synthesized several piperidine derivatives and evaluated their cytotoxicity using an MTT assay. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7h | A549 | 5.3 |
| 7k | HCT-116 | 4.8 |
| 7m | MCF-7 | 6.0 |
Neuropharmacological Effects
Piperidine derivatives are also being investigated for their effects on neurotransmitter systems. Specifically, compounds targeting dopamine receptors have shown promise in modulating conditions such as Parkinson's disease .
Neuropharmacological Insights:
Research indicates that certain piperidine analogs can act as selective antagonists for dopamine receptor subtypes, offering potential therapeutic avenues for treating motor disorders associated with dopamine dysregulation.
Antimicrobial Activity
Some studies have explored the antimicrobial properties of piperidine derivatives against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. The synthesized compounds demonstrated varying degrees of efficacy against these pathogens .
HIV Research
Piperidine-based compounds have been evaluated for their antiviral activity against HIV-1. Certain derivatives exhibited improved potency compared to existing treatments, suggesting a potential role in developing new antiretroviral therapies .
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)benzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological effects.
Comparison with Similar Compounds
Core Structural Features and Functional Groups
The target compound shares functional groups with several analogs documented in the evidence:
- Dimethylamino benzyl group: A recurring motif in compounds like those in (e.g., 4j–4m) and (e.g., 4, 5), which are linked to altered solubility and receptor binding due to the electron-donating dimethylamino group .
- Sulfonamide/pyrrolidine moiety : The pyrrolidin-1-ylsulfonyl group is analogous to the sulfonamide derivatives in (e.g., 4, 5 ) and the pyrrolidine-containing compounds in and . These groups enhance metabolic stability and influence lipophilicity .
- Piperidine-carboxamide backbone : Similar to compounds in (e.g., XL177A ), which are designed for kinase inhibition or CNS activity due to the piperidine scaffold’s conformational flexibility .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Key Observations :
- The target compound’s estimated molecular weight (~420) is lower than XL177A (861.47), suggesting better bioavailability .
- Unlike the succinamide derivatives in , the pyrrolidine sulfonyl group in the target compound may reduce crystallinity, as seen in other sulfonamides with broad melting ranges .
- The dimethylamino benzyl group likely enhances solubility in polar solvents, similar to 4j–4m in .
Biological Activity
N-(4-(dimethylamino)benzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide, identified by the CAS number 1428349-42-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 394.5 g/mol. The structure features a piperidine ring, a pyrrolidine sulfonamide moiety, and a dimethylamino-benzyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.5 g/mol |
| CAS Number | 1428349-42-1 |
| Structural Formula | CN(C)c1ccc(CNC(=O)C2CCN(S(=O)(=O)N3CCCC3)CC2)cc1 |
The compound acts primarily as an antagonist at various receptor sites, including those involved in pain modulation and neurotransmitter release. It has been shown to block N-type calcium channels, which play a crucial role in the transmission of pain signals. In vitro studies have indicated that it exhibits high affinity for these channels, with an IC50 value comparable to other known analgesics .
Pharmacological Studies
- Analgesic Activity : In animal models, this compound demonstrated significant analgesic properties. In a study evaluating its efficacy in the anti-writhing test in mice, it produced a dose-dependent reduction in pain response with an ED50 of approximately 12 mg/kg when administered orally .
- Antitumor Effects : Preliminary research suggests potential antitumor activity through the inhibition of specific kinases involved in cancer progression. The compound's ability to inhibit Polo-like kinase 4 (PLK4), which is associated with centriole duplication and cancer cell proliferation, indicates its potential as a therapeutic agent in oncology .
Case Study 1: Pain Management
A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound as an analgesic. Mice treated with varying doses exhibited significant reductions in pain-related behaviors compared to controls, suggesting that the compound could be developed into a novel pain management therapy .
Case Study 2: Cancer Treatment
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting mitotic processes. This was particularly evident in cell lines with overexpression of PLK4, where treatment led to reduced cell viability and increased apoptosis markers .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for N-(4-(dimethylamino)benzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. For example, sulfonylation of the piperidine nitrogen using pyrrolidine-1-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) followed by coupling with 4-(dimethylamino)benzylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the compound. Yields range from 34–67% depending on steric and electronic factors .
Q. How is the structural integrity of this compound validated in academic research?
- Analytical Techniques :
- 1H/13C NMR : To confirm proton and carbon environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, pyrrolidine sulfonyl groups at δ ~3.4–3.6 ppm) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1150 cm⁻¹ (sulfonyl S=O stretch) .
- Elemental Analysis : Matching calculated and observed C, H, N percentages (e.g., C: 55.2%, H: 6.8%, N: 12.4%) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard Identification : Based on structurally related sulfonamides, it may exhibit acute oral toxicity (GHS Category 4) and skin/eye irritation .
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize aerosol exposure .
Advanced Research Questions
Q. How can researchers evaluate the compound's biological activity and target selectivity?
- Methodology :
- Enzyme Inhibition Assays : Measure IC50 values against carbonic anhydrase isoforms (e.g., hCA II, IX) using stopped-flow CO2 hydration .
- Receptor Binding Studies : Radioligand displacement assays (e.g., using [3H]-labeled antagonists) to assess affinity for GPCRs or ion channels .
- Data Interpretation : Compare selectivity ratios (e.g., hCA IX/II >10 indicates tumor-targeting potential) .
Q. What computational strategies optimize reaction pathways for synthesizing derivatives of this compound?
- Approach :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for sulfonylation or amidation steps .
- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., DMF for polar aprotic conditions) .
Q. How can contradictory data on the compound's solubility and stability be resolved?
- Contradiction Analysis :
- Solubility Studies : Compare results from shake-flask (aqueous buffer) vs. HPLC-UV methods. For example, discrepancies may arise from aggregation in aqueous media .
- Forced Degradation : Expose the compound to heat/humidity and monitor decomposition via LC-MS (e.g., hydrolysis of sulfonamide group at pH <3) .
Q. What strategies improve the compound's pharmacokinetic properties for in vivo studies?
- Salt Formation : Synthesize hydrochloride or phosphate salts to enhance aqueous solubility (e.g., 25 mg/mL in PBS vs. 2 mg/mL for free base) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability. Monitor release kinetics using plasma stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
